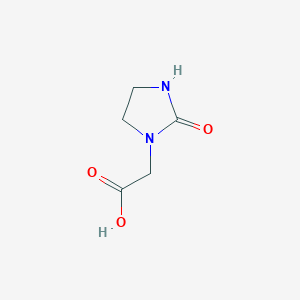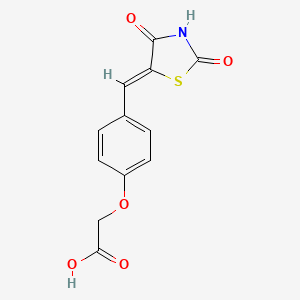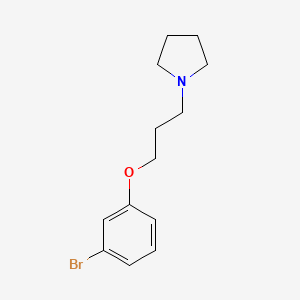
2-(2-oxoimidazolidin-1-yl)acetic Acid
Overview
Description
2-(2-oxoimidazolidin-1-yl)acetic acid, also known as glycylglycine, is an organic compound with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol. This compound features a five-membered imidazolidinone ring attached to an acetic acid moiety. It is widely used in various scientific experiments, research, and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxoimidazolidin-1-yl)acetic acid typically involves the reaction of imidazolidinone with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the imidazolidinone ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking the amide bond between the imidazolidinone ring and the acetic acid group.
Esterification: The carboxylic acid group can react with alcohols under specific conditions to form esters.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as reagents.
Esterification: Commonly involves the use of alcohols such as methanol or ethanol in the presence of a catalyst like sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Results in the formation of imidazolidinone and acetic acid.
Esterification: Produces esters of this compound.
Scientific Research Applications
2-(2-oxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Employed in biochemical studies and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-oxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to an acceptor, facilitating various biochemical reactions . The imidazolidinone ring structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-1-imidazolidinyl)ethyl methacrylate: Used in polymer chemistry.
2-Phenyl-1H-imidazol-1-yl)acetic acid acetate: Another derivative with similar structural features.
Uniqueness
2-(2-oxoimidazolidin-1-yl)acetic acid is unique due to its specific combination of the imidazolidinone ring and acetic acid moiety, which imparts distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to biological studies, sets it apart from other similar compounds.
Properties
IUPAC Name |
2-(2-oxoimidazolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-4(9)3-7-2-1-6-5(7)10/h1-3H2,(H,6,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAWJUIPAYPCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360682 | |
| Record name | (2-Oxoimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87219-22-5 | |
| Record name | (2-Oxoimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)



![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)


![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)



![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)

